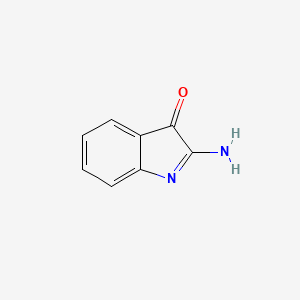![molecular formula C10H10N2O3 B8711581 6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8711581.png)
6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound that belongs to the class of isatoic anhydrides. These compounds are known for their versatile applications in organic synthesis, particularly in the formation of nitrogen-containing heterocyclic structures. The compound is characterized by the presence of a dimethylamino group attached to the isatoic anhydride core, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the cyclization of anthranilic acids. One common method is the reaction of anthranilic acid derivatives with phosgene, triphosgene, or ethyl chloroformate as the carbonyl source . Due to the high toxicity of phosgene and its analogs, alternative methods have been developed, such as the catalytic carbonylation of substituted anilines with carbon monoxide using palladium (II) catalysts .
Industrial Production Methods
In industrial settings, the production of this compound may involve the transformation of phthalic anhydride derivatives. This method includes the reaction of phthalic anhydrides with trimethylsilyl azide, leading to the formation of 2-carboxybenzoyl azide and 2-carboxyphenylisocyanate as intermediates . These intermediates then undergo further reactions to yield the desired anhydride.
化学反応の分析
Types of Reactions
6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinediones and other nitrogen-containing heterocycles.
Reduction: Reduction reactions can convert the anhydride into amides and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone (potassium peroxymonosulfate) and other peroxides.
Substitution: Reagents like ammonia, primary and secondary amines, and alcohols are used in nucleophilic substitution reactions.
Major Products
Oxidation: Quinazolinediones and other heterocyclic compounds.
Reduction: Amides and primary alcohols.
Substitution: Amides and esters.
科学的研究の応用
6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione involves its reactivity towards nucleophiles. The anhydride group is highly reactive and undergoes nucleophilic acyl substitution reactions. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and the stability of the resulting products .
類似化合物との比較
Similar Compounds
Isatoic Anhydride: The parent compound, which lacks the dimethylamino group, is less reactive and has different chemical properties.
Phthalic Anhydride: Another related compound used in the synthesis of various derivatives, but with different reactivity and applications.
Quinazolinediones: Compounds formed from the oxidation of isatoic anhydrides, with distinct biological activities.
Uniqueness
6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione is unique due to the presence of the dimethylamino group, which enhances its reactivity and allows for the formation of a wider range of derivatives. This makes it particularly valuable in the synthesis of complex nitrogen-containing heterocycles and biologically active molecules .
特性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
6-(dimethylamino)-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C10H10N2O3/c1-12(2)6-3-4-8-7(5-6)9(13)15-10(14)11-8/h3-5H,1-2H3,(H,11,14) |
InChIキー |
AXWIAWCOIXYGJJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)NC(=O)OC2=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
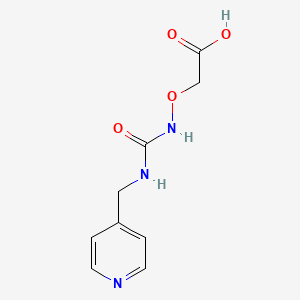
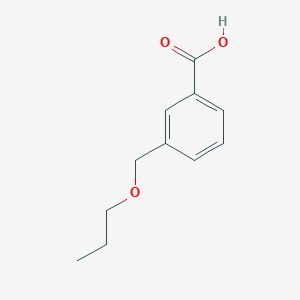
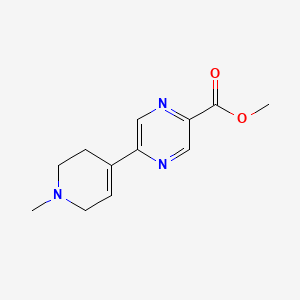
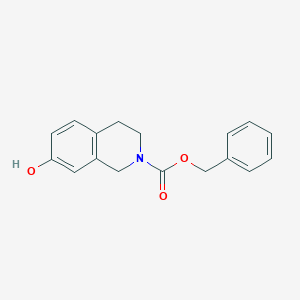
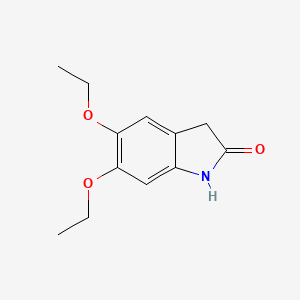
![(S)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B8711559.png)
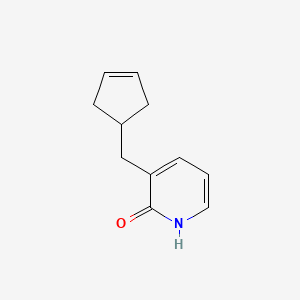
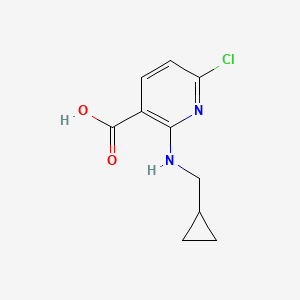
![Ethyl 9-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-D]thiazole-2-carboxylate](/img/structure/B8711570.png)
![Ethyl 4-[(3-phenylpropyl)amino]benzoate](/img/structure/B8711572.png)
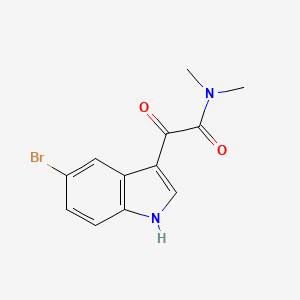
![(2'-methyl-[2,4'-bipyridin]-5-yl)methanamine](/img/structure/B8711591.png)
![1-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B8711596.png)
